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Compound of Interest

Compound Name: PIK-293

Cat. No.: B610106 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of PIK-293 with other common PI3Kδ inhibitors, supported by available

experimental data. The aim is to facilitate an informed selection of the most suitable chemical

probe for investigating PI3Kδ function.

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme in the PI3K/AKT signaling

pathway, predominantly expressed in hematopoietic cells. Its role in B-cell and T-cell function

has made it a key target for therapeutic intervention in hematological malignancies and

inflammatory diseases. Chemical probes are indispensable tools for dissecting the cellular

functions of kinases like PI3Kδ. An ideal chemical probe should exhibit high potency, selectivity,

and well-characterized cellular activity. This guide evaluates PIK-293 as a chemical probe for

PI3Kδ, comparing its performance against two established alternatives: IC87114 and the

clinically approved drug, idelalisib (CAL-101).

Biochemical Potency and Selectivity
The defining characteristic of a useful chemical probe is its ability to engage its intended target

with high potency and selectivity. The following table summarizes the available biochemical

data for PIK-293 and its alternatives against the Class I PI3K isoforms.
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Compound Target IC50 (µM)
Selectivity
vs. p110α

Selectivity
vs. p110β

Selectivity
vs. p110γ

PIK-293 p110δ 0.24[1][2][3]

~417-fold

(IC50 ~100

µM)[2][3]

~42-fold

(IC50 ~10

µM)[2][3]

~104-fold

(IC50 ~25

µM)[2][3]

IC87114 p110δ 0.5

>200-fold

(IC50 >100

µM)

150-fold

(IC50 = 75

µM)

58-fold (IC50

= 29 µM)

Idelalisib

(CAL-101)
p110δ 0.0025

~3440-fold

(IC50 = 8.6

µM)[4]

~1600-fold

(IC50 = 4.0

µM)[4]

~840-fold

(IC50 = 2.1

µM)[4]

Data Interpretation:

PIK-293, a pyrazolopyrimidine analog of IC87114, demonstrates sub-micromolar potency for

PI3Kδ.[1][2] Its selectivity against other Class I PI3K isoforms is moderate, with

approximately 42-fold selectivity over p110β, the most closely related isoform.

IC87114 exhibits a similar potency to PIK-293 for PI3Kδ. Its selectivity profile is also

comparable, showing good discrimination against p110α and p110β.

Idelalisib (CAL-101) is significantly more potent than both PIK-293 and IC87114, with an

IC50 in the low nanomolar range.[4] It also displays a superior selectivity profile across all

other Class I PI3K isoforms.[4]

Cellular Activity and In Vivo Data
A critical aspect of a chemical probe's utility is its performance in a cellular context and its

suitability for in vivo studies. While extensive data is available for idelalisib due to its clinical

development, public information on the cellular and in vivo properties of PIK-293 is limited.

One vendor notes that preclinical studies with PIK-293 have shown potent suppression of B-

cell receptor signaling and reduced proliferation and cytokine production in vitro, with IC50

values in the low nanomolar range.[2] The same source mentions that in animal models of

inflammatory and autoimmune diseases, PIK-293 treatment led to significant reductions in
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immune cell infiltration and disease severity.[2] However, the primary literature supporting these

specific claims with detailed experimental data is not readily available.

In contrast, idelalisib has been extensively characterized, demonstrating inhibition of AKT

phosphorylation in primary CLL and MCL cell lines and showing efficacy in both preclinical

models and human clinical trials.[4]

Due to the lack of publicly available, detailed cellular and in vivo data for PIK-293, a direct

quantitative comparison of its cellular potency and pharmacokinetic properties with idelalisib

and IC87114 is not possible at this time.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and

comparison of chemical probes. Below are representative protocols for key assays used to

characterize PI3Kδ inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is

inversely correlated with the inhibitory activity of the compound.

Materials:

Recombinant PI3Kδ enzyme

Lipid substrate (e.g., PIP2)

ATP

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[2]

Test compounds (PIK-293, IC87114, idelalisib)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates
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Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add 0.5 µL of each compound dilution or vehicle (DMSO) control.[2]

Prepare an enzyme/lipid substrate mixture in kinase buffer and add 4 µL to each well.[2]

Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration at or near

the Km for ATP).[2]

Incubate the reaction at room temperature for 60 minutes.[2]

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-

Glo™ manufacturer's instructions.

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

p-AKT (Ser473) Western Blot Assay
This cellular assay measures the inhibition of PI3Kδ-mediated downstream signaling by

quantifying the phosphorylation of AKT at Serine 473.

Materials:

Cells expressing PI3Kδ (e.g., B-cell lines)

Cell culture medium and supplements

Test compounds

Stimulant (e.g., anti-IgM, IL-4)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer
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PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt

HRP-conjugated anti-rabbit secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Seed cells in 6-well plates and culture until they reach the desired confluency.

Serum-starve the cells for 3-4 hours to reduce basal PI3K activity.

Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control for 1-2

hours.

Stimulate the cells with an appropriate agonist for 5-30 minutes to activate the PI3K pathway.

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

Determine the protein concentration of the cell lysates using a BCA protein assay.

Perform SDS-PAGE and Western blotting with 20-50 µg of protein per lane.

Probe the membrane with primary antibodies against p-Akt (Ser473) and total Akt, followed

by the HRP-conjugated secondary antibody.

Visualize the bands using an ECL substrate and an imaging system.

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal. Plot the

normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50

value.
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Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell proliferation and viability.

Materials:

Cells of interest

96-well plates

Test compounds

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Treat the cells with a serial dilution of the PI3K inhibitor for 48-72 hours.

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

metabolize MTT into formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Plot the absorbance against the inhibitor concentration to determine the IC50 for cell viability.

Visualizing the PI3K/AKT Pathway and Experimental
Workflows
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To better understand the context of PIK-293's function and the assays used for its

characterization, the following diagrams have been generated.
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Caption: The PI3K/AKT signaling pathway.
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Caption: Workflow for p-AKT Western Blotting.

Conclusion and Recommendations
PIK-293 is a moderately potent and selective inhibitor of PI3Kδ in biochemical assays. Its

structural relationship to IC87114 suggests a similar mechanism of action. However, a

significant limitation to its widespread adoption as a chemical probe is the lack of

comprehensive, publicly available data on its broader kinase selectivity, cellular activity, and in

vivo pharmacokinetics.

For researchers requiring a highly potent and selective PI3Kδ inhibitor with well-documented

cellular and in vivo activity, idelalisib (CAL-101) remains the superior choice. Its extensive

characterization provides a robust foundation for interpreting experimental results.

IC87114 serves as a reasonable alternative to PIK-293, with a similar biochemical profile and

more available literature on its use in cellular studies.

PIK-293 may be a suitable tool for specific applications, particularly if its unique

pyrazolopyrimidine scaffold is of interest for structure-activity relationship studies. However,

researchers choosing to use PIK-293 should be prepared to perform extensive in-house

characterization to validate its potency and selectivity in their specific cellular systems of

interest. Further independent studies are required to fully establish PIK-293 as a well-validated

and reliable chemical probe for the broader scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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